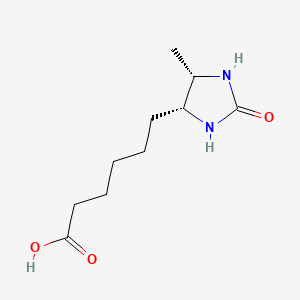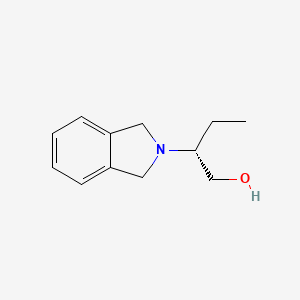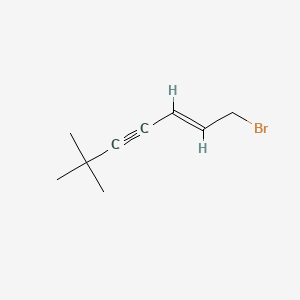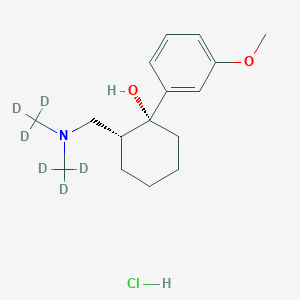
L-Cystine-13C6,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cystine-13C6,15N2 is a labeled form of L-Cystine, a dimeric non-essential amino acid formed from cysteine. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. L-Cystine acts as an antioxidant and plays a crucial role in protecting tissues from radiation and pollution .
作用机制
Target of Action
L-Cystine-13C6,15N2 is a stable isotope-labeled form of L-Cystine . L-Cystine is an essential amino acid that plays a crucial role in various physiological functions. It primarily targets proteins, as it is incorporated into them during protein synthesis .
Mode of Action
This compound, being a stable isotope-labeled form of L-Cystine, behaves similarly to its unlabeled counterpart in biological systems . It is incorporated into proteins during protein synthesis, replacing the regular L-Cystine .
Biochemical Pathways
This compound is involved in the same biochemical pathways as L-Cystine. It plays a role in the synthesis of proteins, where it is incorporated into the polypeptide chain . It also participates in the transsulfuration pathway, which is crucial for the synthesis of other sulfur-containing molecules .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of L-Cystine. It is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins
Result of Action
The incorporation of this compound into proteins allows for the tracking and quantification of those proteins using mass spectrometry . This can provide valuable information about protein synthesis, turnover, and degradation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its incorporation into proteins can be affected by the availability of other amino acids, the specific conditions of the cellular environment, and the overall metabolic state of the organism . Its stability may also be affected by factors such as pH and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine-13C6,15N2 typically involves the incorporation of stable isotopes into the amino acid cysteine, followed by the oxidation of cysteine to form cystine. The process requires precise control of reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using stable isotope-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
化学反应分析
Types of Reactions
L-Cystine-13C6,15N2 undergoes several types of chemical reactions, including:
Oxidation: The oxidation of cysteine to form cystine.
Reduction: The reduction of cystine back to cysteine.
Substitution: Various substitution reactions involving the amino and carboxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include cysteine, cystine, and various derivatives depending on the specific reagents and conditions used .
科学研究应用
L-Cystine-13C6,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes .
相似化合物的比较
Similar Compounds
L-Cystine: The unlabeled form of L-Cystine-13C6,15N2.
L-Cysteine: The monomeric form of cystine.
L-Methionine: Another sulfur-containing amino acid with antioxidant properties
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and kinetic analyses .
属性
CAS 编号 |
1252803-65-8 |
|---|---|
分子式 |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
分子量 |
248.24 |
同义词 |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



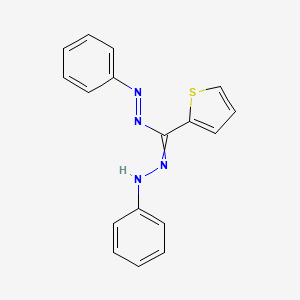
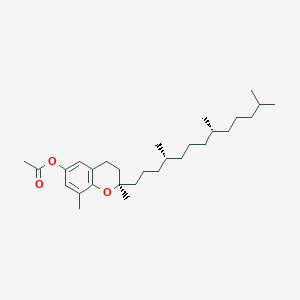
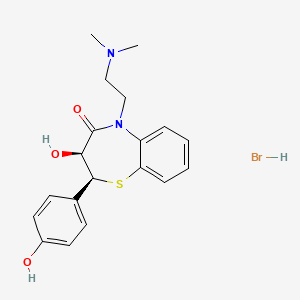
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
